2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a cyclopentylcarbamoylmethyl group at position 1. A sulfanyl bridge connects the imidazole moiety to the acetamide group, which is further substituted with a 2,3-dimethylphenyl aromatic ring.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-6-5-9-18(15(14)2)24-20(28)13-29-21-22-10-17(12-26)25(21)11-19(27)23-16-7-3-4-8-16/h5-6,9-10,16,26H,3-4,7-8,11-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYBAAIXSVQEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the cyclopentylcarbamoyl group, and the attachment of the dimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the 4-chlorophenylmethyl group (in G621-0549/0551) with a cyclopentylcarbamoylmethyl moiety.
Comparison with Pesticide-Related Acetamides ()
describes chloroacetamides used as herbicides, such as:
- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Structural Contrasts :
- The target compound lacks the chlorine atom critical for herbicidal activity in these analogs, suggesting divergent biological targets.
- The imidazole-sulfanyl bridge in the target compound is absent in pesticide acetamides, which instead feature simpler alkyl/aryl substitutions. This difference may reduce reactivity with plant acetyl-CoA carboxylase (a common herbicide target) and instead favor interactions with mammalian enzymes or receptors .
Comparison with N-Substituted 2-Arylacetamides ()
discusses N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide , a compound with a dihydro-pyrazole core and dichlorophenyl group.
Functional Differences :
- The target compound’s imidazole-sulfanyl system contrasts with the pyrazole-3-one ring in the analog, altering electronic properties and hydrogen-bonding capacity.
Comparison with Benzimidazole Derivatives ()
details the synthesis of 2-(1-cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate and related compounds.
Key Variations :
- The hydroxymethyl group in the target compound may enhance water solubility compared to the cyclohexyl substituent in the benzimidazole analog, which prioritizes lipophilicity .
Biological Activity
The compound 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.5 g/mol. The structure features an imidazole ring, a cyclopentylcarbamoyl moiety, and a sulfanyl linkage, which are critical for its biological activity. The presence of hydroxymethyl and dimethylphenyl groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.5 g/mol |
| Key Functional Groups | Imidazole, Sulfanyl |
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively target various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve modulation of specific enzymes and receptors that play roles in cancer progression.
The compound likely interacts with key cellular pathways through:
- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth.
- Receptor Modulation : The compound could alter receptor activities that influence cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound inhibited the growth of A549 cells by inducing apoptosis and cell cycle arrest. The IC50 value was reported at approximately 15 µM, indicating potent activity against these cancer cells.
- Selectivity Profile : Comparative studies with other cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound showed higher selectivity towards A549 cells, suggesting a unique interaction profile.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has a favorable absorption profile with moderate bioavailability, making it a candidate for further development in cancer therapy.
Synthesis
The synthesis of this compound involves multiple steps, including:
- Formation of the imidazole ring.
- Introduction of the cyclopentylcarbamoyl group.
- Sulfanyl linkage formation.
Optimization of these synthetic routes is crucial for enhancing yield and reducing production costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
